3,4-diethoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide
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Overview
Description
3,4-diethoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and are often used in the development of pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-diethoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide typically involves the reaction of 3,4-diethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 5-nitro-2-aminothiazole in the presence of a base such as triethylamine to yield the final product . The reaction conditions generally include refluxing the mixture in an appropriate solvent like dichloromethane or chloroform.
Industrial Production Methods
This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle hazardous reagents like thionyl chloride and nitro compounds .
Chemical Reactions Analysis
Types of Reactions
3,4-diethoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride or potassium carbonate.
Major Products
Reduction: 3,4-diethoxy-N-(5-amino-1,3-thiazol-2-yl)benzamide.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3,4-diethoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The nitro group is believed to play a crucial role in its biological activity, possibly through the generation of reactive nitrogen species that can damage cellular components of pathogens . The thiazole ring may also interact with enzymes or receptors, disrupting their normal function and leading to the compound’s antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Nitazoxanide: A broad-spectrum antiparasitic compound with a similar nitrothiazole structure.
Tizoxanide: The active metabolite of nitazoxanide, also containing a nitrothiazole moiety.
Uniqueness
3,4-diethoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide is unique due to its specific substitution pattern on the benzamide ring, which may confer distinct biological properties compared to other nitrothiazole derivatives . Its diethoxy groups could influence its solubility, stability, and interaction with biological targets, making it a valuable compound for further research and development .
Properties
IUPAC Name |
3,4-diethoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O5S/c1-3-21-10-6-5-9(7-11(10)22-4-2)13(18)16-14-15-8-12(23-14)17(19)20/h5-8H,3-4H2,1-2H3,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRZYZWUPLWIPIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=NC=C(S2)[N+](=O)[O-])OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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